molecular formula C7H13ClF3NO B2618864 2-Trifluoromethoxymethylpiperidine hydrochloride CAS No. 2244088-33-1

2-Trifluoromethoxymethylpiperidine hydrochloride

Cat. No.: B2618864
CAS No.: 2244088-33-1
M. Wt: 219.63
InChI Key: TXHYYPAQRSRGDE-UHFFFAOYSA-N
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Description

2-Trifluoromethoxymethylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoromethoxymethyl (-OCH₂CF₃) substituent at the 2-position of the piperidine ring.

Properties

IUPAC Name

2-(trifluoromethoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHYYPAQRSRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Trifluoromethoxymethylpiperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with trifluoromethoxymethyl chloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-Trifluoromethoxymethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-Trifluoromethoxymethylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxymethylpiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-trifluoromethoxymethylpiperidine hydrochloride with related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Use
This compound Not explicitly provided* -OCH₂CF₃ at C2 of piperidine ~265–297 (estimated) Fluorinated intermediate
4-[2-(Trifluoromethoxy)phenoxy]piperidine hydrochloride C₁₂H₁₃ClF₃NO₂ -OPh-O-CF₃ at C4 of piperidine 297.71 Research chemical
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO -OPh-CH₃ at C3 of piperidine 227.73 Laboratory chemical
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride C₁₂H₁₃ClF₃N -Ph-CF₃ at C2 of piperidine 265.7 Chiral building block

Key Observations :

  • Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound and 4-[2-(Trifluoromethoxy)phenoxy]piperidine hydrochloride introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to methylphenoxy (-OPh-CH₃) or non-fluorinated analogs .

Key Observations :

  • Toxicity Gaps: While 3-(2-Methylphenoxy)piperidine hydrochloride has documented hazards (e.g., skin irritation, acute toxicity), similar data for the target compound and other fluorinated analogs are lacking .
  • Handling Precautions : All compounds require PPE (gloves, respirators) and controlled storage (2–8°C) to minimize exposure to dust or vapors .

Biological Activity

2-Trifluoromethoxymethylpiperidine hydrochloride (CAS No. 2244088-33-1) is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethoxy group, which significantly influences its chemical behavior and biological properties. The trifluoromethoxy moiety is known to enhance lipophilicity and modulate the compound's interaction with biological targets, making it a valuable scaffold in drug design.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily receptors or enzymes within various biological pathways. The trifluoromethoxy group can enhance binding affinity, leading to modulation of receptor activity. Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and other physiological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study demonstrated that this compound showed cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Neurotransmitter ModulationInteraction with serotonin receptors

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the efficacy of this compound against multidrug-resistant bacterial strains. The study utilized standard disk diffusion methods to evaluate antibacterial activity. Results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, underscoring the compound's potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In another study focused on anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations. This study provides a basis for further exploration into the compound's role as an anticancer agent .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Trifluoromethylpiperidine hydrochloride and 2-Methoxymethylpiperidine hydrochloride, this compound exhibits distinct biological properties due to the presence of the trifluoromethoxy group. This unique substitution enhances its chemical reactivity and biological efficacy.

Table 2: Comparison of Piperidine Derivatives

CompoundKey FeaturesBiological Activity
2-Trifluoromethoxymethylpiperidine HClTrifluoromethoxy group; antimicrobial effectsSignificant antibacterial and anticancer activity
2-Trifluoromethylpiperidine HClLacks methoxy group; lower binding affinityLimited biological activity
2-Methoxymethylpiperidine HClLacks trifluoro group; different reactivityVaries based on substitution

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